molecular formula C8H6ClNO4 B105928 3-Chloromethyl-5-nitrosalicylaldehyde CAS No. 16644-30-7

3-Chloromethyl-5-nitrosalicylaldehyde

Cat. No. B105928
Key on ui cas rn: 16644-30-7
M. Wt: 215.59 g/mol
InChI Key: VPZKJFJWKLYFQD-UHFFFAOYSA-N
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Patent
US05521269

Procedure details

5-Nitrosalicylaldehyde (2.42 g, 14.5 mmols) was suspended in 20 ml of chloromethyl methyl ether, and aluminum chloride (7.97 g, 60.0 mmols) was added while cooling in an ice bath. After stirring at room temperature for 10 minutes, the mixture was heated at 60° C. for one hour. Then, the reaction solution was poured into 100 ml of ice water while cooling in an ice bath and the resulting yellow precipitate was filtered. The resulting precipitate was recrystallized from 330 ml of hexane to give 3-chloromethyl-5-nitrosalicylaldehyde (2.49 g, 11.6 mmols) as a yellow needle-like crystal (yield 80%).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:8]([CH:9]=[O:10])[C:7]([OH:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl-].[Al+3].[Cl-].[Cl-].CO[CH2:19][Cl:20]>>[Cl:20][CH2:19][C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:11]=[C:8]([CH:9]=[O:10])[C:7]=1[OH:12] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
Step Two
Name
Quantity
7.97 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
COCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
the resulting yellow precipitate was filtered
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was recrystallized from 330 ml of hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC1=C(C(C=O)=CC(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.6 mmol
AMOUNT: MASS 2.49 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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